molecular formula C22H23N5 B11217731 N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11217731
M. Wt: 357.5 g/mol
InChI Key: NZFWNNQFBBOTIP-UHFFFAOYSA-N
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Description

N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by three key substituents:

  • N-phenyl group: Introduces aromatic bulk, which may influence receptor binding.
  • 1-(4-methylphenyl) moiety: Modulates steric and electronic properties of the core structure.

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

N-butyl-1-(4-methylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5/c1-3-4-14-26(18-8-6-5-7-9-18)21-20-15-25-27(22(20)24-16-23-21)19-12-10-17(2)11-13-19/h5-13,15-16H,3-4,14H2,1-2H3

InChI Key

NZFWNNQFBBOTIP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Comparisons

    Pyrazolo[3,4-d]pyrimidin-4-amine derivatives share a common heterocyclic core but differ in substituents, which critically define their physicochemical and biological properties.

    Table 1: Structural Features of Selected Analogs
    Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Evidence ID
    Target Compound N-butyl, N-phenyl, 1-(4-methylphenyl) C₂₃H₂₄N₆ 384.48 g/mol Bulky N-substituents; 4-methylphenyl at position 1
    N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-benzyl, 1-methyl C₁₃H₁₃N₅ 239.28 g/mol Benzyl group enhances aromatic interactions; methyl improves solubility
    1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2,4-dimethylphenyl), N-(4-methylbenzyl) C₂₄H₂₃N₅ 381.47 g/mol Multiple methyl groups increase hydrophobicity
    OSI-027 (R39) Optimized pyrazolo[3,4-d]pyrimidin-4-amine analog Not specified Not specified mTOR inhibitor with IC₅₀ = 22 nM (mTORC1), 65 nM (mTORC2)
    1-(tert-Butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine tert-butyl, bis(4-methylphenyl) C₂₅H₂₈N₆ 412.53 g/mol High steric bulk; potential for kinase inhibition
    Kinase Inhibition
    • OSI-027 (R39): Dual mTORC1/mTORC2 inhibitor with IC₅₀ values of 22 nM and 65 nM, respectively. It suppresses phosphorylation of 4E-BP1, S6K1, and AKT, showing antitumor efficacy in xenograft models .
    • PP1 (1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : Src kinase inhibitor with neuroprotective effects in spinal cord injury models, reducing edema and inflammation .
    Antiviral Potential
    • N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine : Identified as a SARS-CoV-2 Mpro inhibitor but exhibits mutagenicity in Ames tests .

    Pharmacokinetic and Toxicity Profiles

    Table 2: ADME/Toxicity Data
    Compound Name Mutagenicity (Ames Test) Carcinogenicity Key Findings Evidence ID
    N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Mutagenic Non-carcinogenic (mouse) Medium-risk profile due to mutagenicity
    PP1 Not reported Not reported Reduces secondary damage in spinal cord injury
    OSI-027 (R39) Not reported Not reported Completed Phase I trials for solid tumors

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